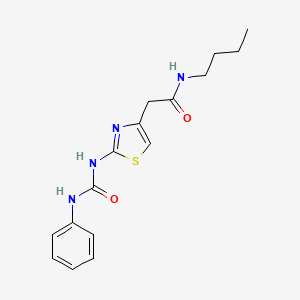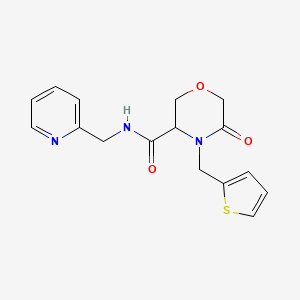
5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel compounds with potential biological activities is a key area of research in medicinal chemistry. In the provided papers, several novel compounds with morpholino and carboxamide moieties have been synthesized. For instance, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives with phenylpyridine/phenylpyrimidine-carboxamide scaffolds were designed and synthesized, showing moderate cytotoxicity against various cancer cell lines . Similarly, charged pyridinium oximes with thiocarboxamide moiety were prepared and tested for their ability to reactivate organophosphate-inhibited cholinesterases . Another study reported the synthesis of a compound with a dimorpholinopyrido[2,3-d]pyrimidin-6-yl moiety, which was characterized using various spectroscopic methods and X-ray diffraction . Additionally, the synthesis of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides was reported, with some compounds showing anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of these synthesized compounds is crucial for understanding their potential biological activities. The crystal structure of one compound was determined using X-ray diffraction and further confirmed by Density Functional Theory (DFT) calculations, showing consistency between the experimental and theoretical models . The packing of molecules in the solid state was found to be dominated by hydrogen bonds, which could influence the compound's stability and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds is an important aspect of their potential as therapeutic agents. The reactivation properties of the thiocarboxamide-containing oximes were screened, and their effectiveness in restoring the function of inhibited cholinesterases was evaluated . The rearrangement of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones into 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones catalyzed by metallic copper was also reported, demonstrating the potential for chemical transformations that could yield new compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as stability, pKa, and solubility, are essential for their development as drugs. The charged pyridinium oximes were found to have stability and pKa properties analogous to their parent carboxamides, which is important for their function as reactivators of cholinesterases . The anti-proliferative activity of the dimorpholinopyrido[2,3-d]pyrimidin-6-yl compound on A375 cells was also studied, providing insights into its potential therapeutic applications .
Scientific Research Applications
Insecticidal Applications
Pyridine derivatives, including morpholine-3-carboxamide analogs, have been studied for their insecticidal properties. For instance, the synthesis and toxicity of some pyridine derivatives against the cowpea aphid demonstrated that certain compounds exhibited significant insecticidal activities, with one derivative showing approximately four-fold the activity of a standard insecticide, acetamiprid (Bakhite et al., 2014).
Anticancer and Biological Activities
Several studies have explored the synthesis of morpholine derivatives as intermediates for compounds with potential biological activities, including anticancer properties. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been noted for inhibiting tumor necrosis factor alpha and nitric oxide, suggesting a pathway for developing novel anticancer agents (Lei et al., 2017).
Synthesis and Chemical Properties
The synthesis of novel heterocyclic compounds, including those with morpholine and pyridine moieties, has been a focus of research to explore their diverse chemical properties and potential applications in drug development. For instance, studies have reported on the synthesis of compounds with non-linear optical (NLO) properties and molecular docking analyses, indicating their potential in various applications ranging from material science to pharmaceuticals (Jayarajan et al., 2019).
properties
IUPAC Name |
5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-15-11-22-10-14(19(15)9-13-5-3-7-23-13)16(21)18-8-12-4-1-2-6-17-12/h1-7,14H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHROWXIAKGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)
![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)
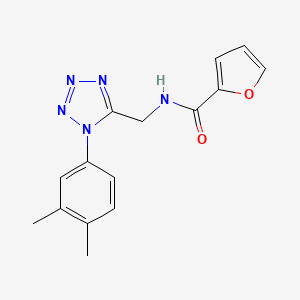

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)
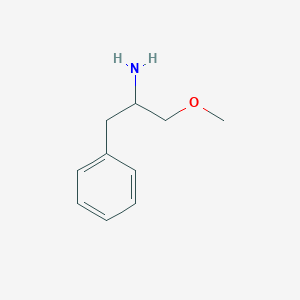
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
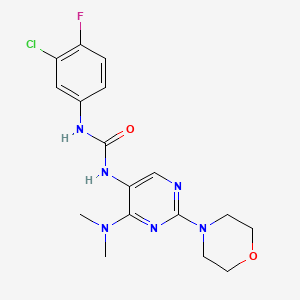

![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)
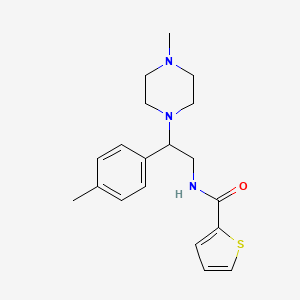

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)
